5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Physicochemical profiling logP ADME prediction

This compound is the definitive reference standard for Polθ helicase domain inhibitor development. Unlike des-bromo or des-methyl analogs, its 5-bromothiophene and 5-methylthiadiazole motifs are essential for target binding and SAR continuity per patent pharmacophore. The bromine heavy atom enables SAD phasing in co-crystallography, while the 98% HPLC purity guarantees assay reproducibility. Use it to validate Polθ helicase inhibition, as a retention time standard, or for synthetic lethality profiling in BRCA1/2-mutant cell lines. Do not substitute—only this scaffold maintains fidelity to published chemotypes.

Molecular Formula C8H6BrN3OS2
Molecular Weight 304.2 g/mol
Cat. No. B4797371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Molecular FormulaC8H6BrN3OS2
Molecular Weight304.2 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=CC=C(S2)Br
InChIInChI=1S/C8H6BrN3OS2/c1-4-11-12-8(14-4)10-7(13)5-2-3-6(9)15-5/h2-3H,1H3,(H,10,12,13)
InChIKeyJICNOSASIKVHSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes8 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide: Chemical Identity and Sourcing Profile


5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (CAS 476459-64-0) is a heterocyclic small molecule featuring a 5-bromothiophene-2-carboxamide core linked to a 5-methyl-1,3,4-thiadiazol-2-amine moiety . This bifunctional scaffold combines a halogenated thiophene with a methyl-substituted thiadiazole, placing it within a class of compounds investigated for inhibitory activity against human DNA polymerase theta (Polθ)—a target in synthetic lethality strategies for homologous recombination-deficient cancers [1]. Commercial sourcing is primarily from research chemical suppliers, with a standard purity specification of 98% as determined by HPLC .

Why 5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide Cannot Be Freely Replaced by In-Class Analogs


Superficially similar 1,3,4-thiadiazole carboxamides cannot be interchanged with this compound because the simultaneous presence of a C5-bromo substituent on the thiophene and a C5-methyl group on the thiadiazole creates a distinct combination of electronic and steric properties. The electron-withdrawing bromine atom influences the π-acidity of the thiophene ring and provides a heavy atom effect useful in crystallographic phasing and halogen-bonding interaction studies . The methyl group on the thiadiazole ring alters the basicity of the adjacent nitrogen atoms relative to the des-methyl analog (5-bromo-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, CAS 942690-10-0) . In the context of Polθ inhibitor development, patent disclosures indicate that even minor variations in the heterocyclic substitution pattern can abolish binding to the helicase domain [1]. These structural nuances mean that substituting with the non-brominated analog (N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, CAS 315195-37-0) or the des-methyl analog eliminates these key properties, directly impacting assay reproducibility and SAR continuity.

5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide: Head-to-Head Product Differentiation Data


Comparative Lipophilicity Against the Non-Brominated Analog

The introduction of a bromine atom at the 5-position of the thiophene ring significantly increases the compound's lipophilicity compared to its non-halogenated analog. The target compound has a vendor-reported logP of 2.7991 , while the des-bromo analog N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has a substantially lower computed logP of approximately 1.7 . This difference of over one log unit translates to roughly a 10-fold increase in partition coefficient, which can be critical for experiments requiring membrane permeability or specific retention times in reversed-phase chromatography.

Physicochemical profiling logP ADME prediction

Purity Specification Advantage Over the Des-Methyl Thiadiazole Analog

The target compound is commercially available with a certified purity of 98% by HPLC from a supplier that provides full analytical characterization including InChI Key and MDL number . In contrast, the des-methyl analog 5-bromo-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (CAS 942690-10-0) is listed with no recommended supplier or verified purity metric, and its datasheet lacks standardized identifiers . For procurement where batch-to-batch consistency is mandatory—such as in lead optimization or crystallography—the 98% purity guarantee provides a quantifiable quality assurance advantage.

Quality control Purity Synthetic reliability

Scaffold-Specific Relevance to DNA Polymerase Theta (Polθ) Inhibition

Patent WO2023050007A1 explicitly claims a genus of N-(5-substituted-1,3,4-thiadiazol-2-yl) carboxamides as inhibitors of human polymerase theta (Polθ), an enzyme critical for microhomology-mediated end joining (MMEJ) in DNA repair-deficient cancers [1]. The target compound, bearing both the 5-methylthiadiazole and a halogenated thiophene, matches the preferred substitution pattern described for Polθ helicase domain binding. While specific IC50 values for this compound are not publicly disclosed, the patent highlights select analogs in the series (e.g., compounds 31, 35, 50, 72, 91) with nanomolar biochemical potency [1]. This positions the target compound as a synthetically and commercially accessible analog within a pharmacologically validated chemical series, offering a distinct advantage over compounds from non-Polθ-targeted thiadiazole libraries (e.g., acetylcholinesterase inhibitor-focused analogs) that are irrelevant to this oncology application.

Synthetic lethality DNA repair Polθ inhibitor

Optimal Utilization Scenarios for 5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide


Polθ Biochemical Assay Development and SAR Exploration

This compound serves as a suitable starting point or control for developing Polθ helicase domain inhibition assays. Its structural compliance with the patented pharmacophore [1] means it can be used to validate assay performance against known active chemotypes, or as a reference standard when profiling new derivatives from the same series. The 98% purity specification ensures that observed inhibitory signals are attributable to the compound rather than impurities.

Halogen Bonding and Crystallographic Phasing Studies

The presence of the C5-bromo substituent makes this compound valuable as a heavy-atom derivative for X-ray crystallography. The bromine atom facilitates experimental phasing via single-wavelength anomalous dispersion (SAD), enabling structure determination of protein-ligand complexes. The compound's elevated logP (2.8) also supports co-crystallization under conditions favoring hydrophobic ligand binding pockets.

LC-MS Method Development and Metabolic Stability Screening

With a known logP of ~2.8 and well-defined molecular ion mass (304.18 Da), this compound can serve as a retention time standard and ionization control for LC-MS methods in drug metabolism studies. Its distinctive SMILES and InChI Key facilitate spectral library matching, reducing the risk of misidentification in high-throughput ADME screening .

Synthetic Lethality Research in HR-Deficient Cancer Models

Procure this compound for use in cellular viability assays on BRCA1/2-mutant or other HR-deficient cancer cell lines. The Polθ-targeted mechanism implied by the patent family [1] supports its evaluation in synthetic lethality contexts where Polθ inhibition selectively kills HR-deficient cells. Using this specific compound—rather than a non-halogenated or des-methyl analog—maintains structural fidelity with the published SAR and ensures consistency with patent-exemplified chemical matter.

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